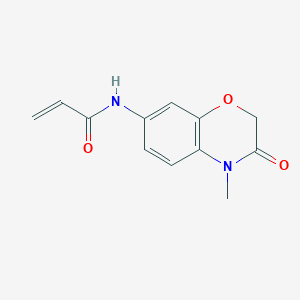
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a prop-2-enamide moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is used as a precursor for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and resins. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
Target of Action
The primary target of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is the fibrinogen receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
This compound: interacts with its target, the fibrinogen receptor, by binding to it . This interaction results in antagonistic activity at the receptor, which can inhibit platelet aggregation .
Biochemical Pathways
The compound’s interaction with the fibrinogen receptor affects the biochemical pathway of platelet aggregation . This can have downstream effects on the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of platelet aggregation . This can potentially prevent the formation of blood clots, which is beneficial in conditions where clot formation is a risk.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzoxazine intermediate with acryloyl chloride or a similar reagent to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted benzoxazines, depending on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
- N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)prop-2-enamide
- N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-5-yl)prop-2-enamide
Uniqueness
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)prop-2-enamide is unique due to the specific positioning of the methyl and prop-2-enamide groups, which confer distinct chemical and biological properties. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable tool in both research and industrial applications.
Propiedades
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-11(15)13-8-4-5-9-10(6-8)17-7-12(16)14(9)2/h3-6H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGYREIZHRGVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2609005.png)
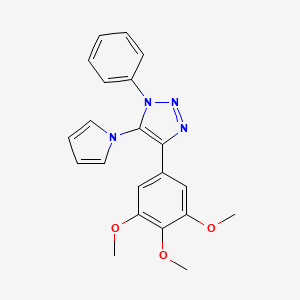
![4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide](/img/structure/B2609007.png)
![N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2609008.png)
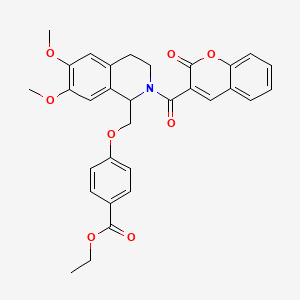
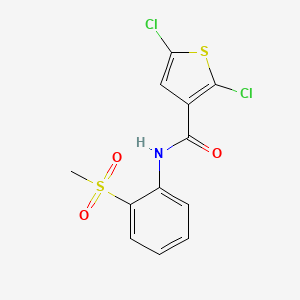
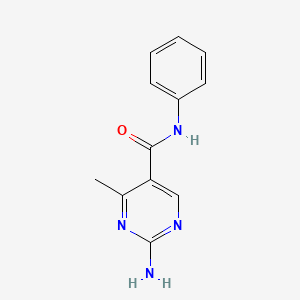
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2609015.png)
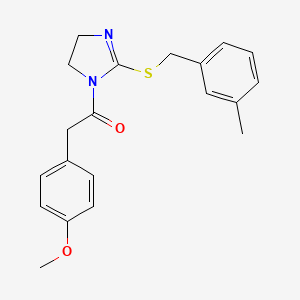
![Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2609018.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
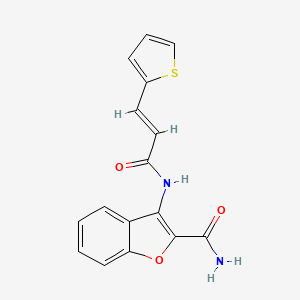
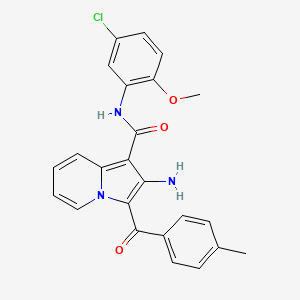
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-3-phenylpropan-1-one](/img/structure/B2609026.png)
